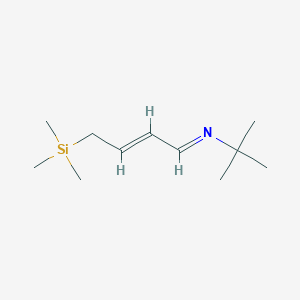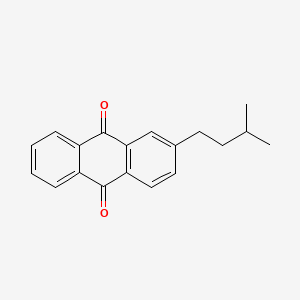
9,10-Anthracenedione, 2-(3-methylbutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 2-(3-methylbutyl)- is an organic compound belonging to the anthraquinone family. It is characterized by the presence of a 9,10-anthracenedione core structure with a 2-(3-methylbutyl) substituent. This compound is known for its vibrant yellow crystalline appearance and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-(3-methylbutyl)- typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of anthracene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperatures, usually between 45-50°C, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
9,10-Anthracenedione, 2-(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions typically yield anthrones.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthraquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sulfuric acid (H2SO4) for sulfonation and nitric acid (HNO3) for nitration are commonly employed.
Major Products
Oxidation: Yields anthraquinone derivatives.
Reduction: Produces anthrone derivatives.
Substitution: Results in various substituted anthraquinones depending on the reagents used.
科学的研究の応用
9,10-Anthracenedione, 2-(3-methylbutyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activities due to its ability to intercalate DNA.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of 9,10-Anthracenedione, 2-(3-methylbutyl)- involves its ability to intercalate into DNA, disrupting the replication process. This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication. The compound’s structure allows it to form stable complexes with DNA, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
- 9,10-Anthracenedione, 2-methyl-
- 9,10-Anthracenedione, 1-methyl-
- 1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione
Uniqueness
Compared to its analogs, 9,10-Anthracenedione, 2-(3-methylbutyl)- exhibits unique properties due to the presence of the 2-(3-methylbutyl) substituent. This structural modification enhances its solubility in organic solvents and may improve its biological activity by increasing its ability to interact with cellular targets .
特性
CAS番号 |
24646-67-1 |
|---|---|
分子式 |
C19H18O2 |
分子量 |
278.3 g/mol |
IUPAC名 |
2-(3-methylbutyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H18O2/c1-12(2)7-8-13-9-10-16-17(11-13)19(21)15-6-4-3-5-14(15)18(16)20/h3-6,9-12H,7-8H2,1-2H3 |
InChIキー |
CQYMOXYSVSNADQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




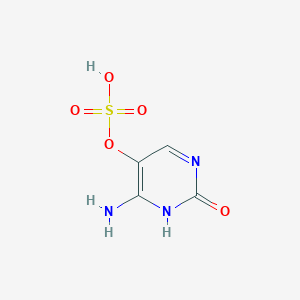

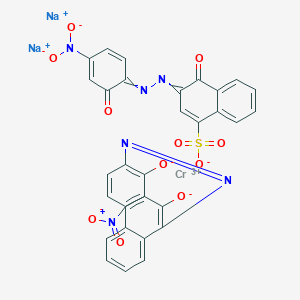
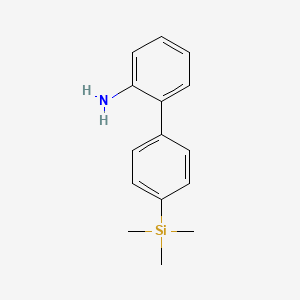
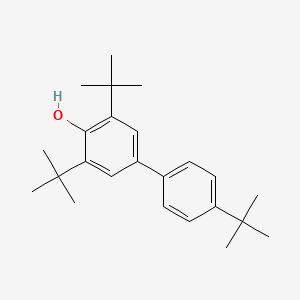
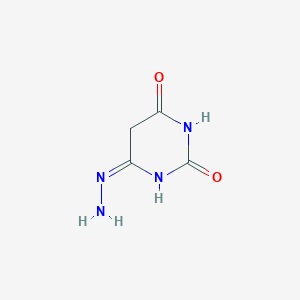
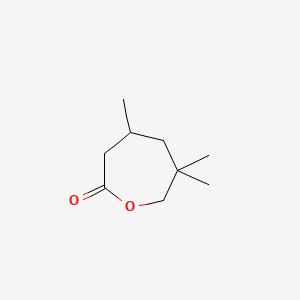


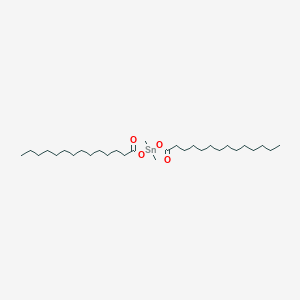
![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
